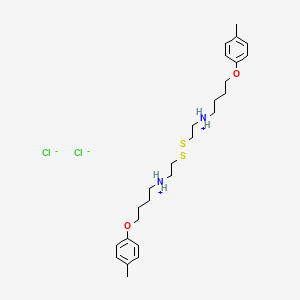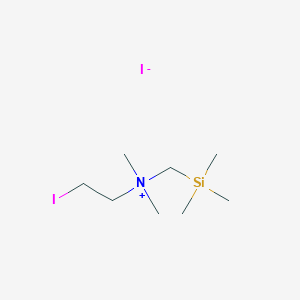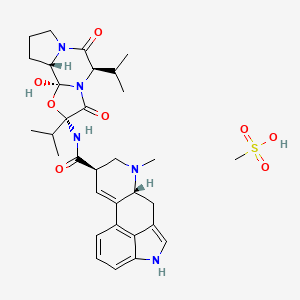
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperazine ring and multiple chlorophenoxy groups, making it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride involves several steps. The primary synthetic route includes the esterification of acetic acid derivatives with 2,4,5-trichlorophenoxy groups, followed by the incorporation of the piperazine ring. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The chlorophenoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring and chlorophenoxy groups play a crucial role in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
2,4,5-Trichlorophenoxyacetic acid: Known for its herbicidal properties.
Piperazine derivatives: Used in various pharmaceutical applications.
Chlorophenoxy esters: Commonly used in organic synthesis. The uniqueness of this compound lies in its ability to combine the properties of these different functional groups, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
105115-40-0 |
|---|---|
Molekularformel |
C24H26Cl8N2O6 |
Molekulargewicht |
722.1 g/mol |
IUPAC-Name |
2-[4-[2-[2-(2,4,5-trichlorophenoxy)acetyl]oxyethyl]piperazin-1-yl]ethyl 2-(2,4,5-trichlorophenoxy)acetate;dihydrochloride |
InChI |
InChI=1S/C24H24Cl6N2O6.2ClH/c25-15-9-19(29)21(11-17(15)27)37-13-23(33)35-7-5-31-1-2-32(4-3-31)6-8-36-24(34)14-38-22-12-18(28)16(26)10-20(22)30;;/h9-12H,1-8,13-14H2;2*1H |
InChI-Schlüssel |
UWPHOKQBIVROGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)CCOC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13741044.png)
![1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene](/img/structure/B13741048.png)




![N,N'-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine](/img/structure/B13741085.png)
![2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride](/img/structure/B13741087.png)

![7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B13741100.png)



